molecular formula C14H10BrClO2 B1372843 2-[(3-Bromobenzyl)oxy]benzoyl chloride CAS No. 1160249-93-3

2-[(3-Bromobenzyl)oxy]benzoyl chloride

Cat. No. B1372843
M. Wt: 325.58 g/mol
InChI Key: RTTJCHUWDZRXGK-UHFFFAOYSA-N
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Description

“2-[(3-Bromobenzyl)oxy]benzoyl chloride” is a chemical compound with the molecular formula C14H10BrClO2 . It has a molecular weight of 325.59 .


Molecular Structure Analysis

The molecular structure of “2-[(3-Bromobenzyl)oxy]benzoyl chloride” consists of 14 carbon atoms, 10 hydrogen atoms, 1 bromine atom, 1 chlorine atom, and 2 oxygen atoms .

Scientific Research Applications

Specific Scientific Field

Pharmaceutical Sciences

Summary of the Application

3-CH2Cl, a derivative of salicylic acid, has been introduced as a potential alternative compound to acetylsalicylic acid (ASA), which is well-known for its anti-inflammatory and analgesic activity through cyclooxygenase (COX)-inhibition .

Methods of Application or Experimental Procedures

The synthesis of 3-CH2Cl involves the modification of salicylic acid. Preliminary assessments of COX-2 specificity, toxicity profile, analgesic, anti-inflammatory, and antiplatelet activity have been conducted .

Results or Outcomes

The preliminary assessment results have made 3-CH2Cl a promising compound for new drug development. It has potential activity and benefits that could make it a potential alternative drug to substitute ASA .

Application in Organic Synthesis

Specific Scientific Field

Organic Chemistry

Summary of the Application

2-Bromobenzyl chloride, a compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, is an important raw material and intermediate used in organic synthesis .

Methods of Application or Experimental Procedures

2-Bromobenzyl chloride can be used in various organic reactions to synthesize new compounds .

Results or Outcomes

The outcomes of these reactions depend on the specific conditions and reactants used .

Application in the Synthesis of Oxadiazole Derivatives

Specific Scientific Field

Medicinal Chemistry

Summary of the Application

3-Bromobenzoyl chloride, another compound similar to “2-[(3-Bromobenzyl)oxy]benzoyl chloride”, has been used in the synthesis of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole .

Methods of Application or Experimental Procedures

The synthesis involves the reaction of 3-Bromobenzoyl chloride with other reactants to form the oxadiazole derivative .

Results or Outcomes

The synthesis results in the formation of 2-(3-bromophenyl)-5-phenyl-1,3,4-oxadiazole, a compound that could have potential medicinal applications .

properties

IUPAC Name

2-[(3-bromophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrClO2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTJCHUWDZRXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)OCC2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-Bromobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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